molecular formula C17H16N2O B2501456 3-((4-(Isopropyl)phenyl)imino)indolin-2-one CAS No. 390379-39-2

3-((4-(Isopropyl)phenyl)imino)indolin-2-one

Cat. No. B2501456
CAS RN: 390379-39-2
M. Wt: 264.328
InChI Key: SJPVYBSKIVTTDD-UHFFFAOYSA-N
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Description

“3-((4-(Isopropyl)phenyl)imino)indolin-2-one” is a chemical compound with the molecular formula C17H16N2O . The imino C=N double bond in this compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(4-hydroxyphenylimino)indolin-2-one, has been achieved by the condensation reaction of isatin and 4-aminophenol . An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular weight of “3-((4-(Isopropyl)phenyl)imino)indolin-2-one” is 264.32 . The imino C=N double bond in the title compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .

Scientific Research Applications

Anti-Inflammatory Properties

3-((4-(Isopropyl)phenyl)imino)indolin-2-one: derivatives have shown promising anti-inflammatory activity. Specifically, the compound 3-(3-hydroxyphenyl)-indolin-2-one demonstrated excellent effects:

Antiviral Potential

While not extensively studied, indole derivatives have been investigated for antiviral activity. Although specific data on 3-((4-(Isopropyl)phenyl)imino)indolin-2-one is limited, related compounds may exhibit antiviral effects. For instance:

Ultrasound-Assisted Synthesis

The efficient synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives has been achieved using ultrasound irradiation. This method offers advantages such as simplicity, excellent yields, mild reaction conditions, and easy work-up .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19-17(16)20/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVYBSKIVTTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(Isopropyl)phenyl)imino)indolin-2-one

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